molecular formula C7H14O2 B1599361 3,3-Dimethylpentanoic acid CAS No. 3177-74-0

3,3-Dimethylpentanoic acid

Cat. No. B1599361
CAS RN: 3177-74-0
M. Wt: 130.18 g/mol
InChI Key: UPURPFNAFBQPON-UHFFFAOYSA-N
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Description

3,3-Dimethylpentanoic acid is a branched-chain fatty acid that belongs to the family of carboxylic acids. It is also known by its systematic name, 2,2-dimethylpentanoic acid. This compound is widely used in scientific research applications due to its unique properties and potential therapeutic benefits. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Uses : 3,3-Dimethylpentanoic acid derivatives have been synthesized for various applications. For instance, methyl 3-oxo-4,4-dimethylpentanoate-1,3-14C, synthesized via a Grignard reagent carbonated with 14CO2, has been utilized in chemical studies for its unique properties (Sieving, 1987).

Biological and Pharmaceutical Applications

  • In Medical Research : Studies have looked into the biological effects of derivatives of 3,3-Dimethylpentanoic acid. For example, certain derivatives were found to possess strong estrogenic activity in clinical assays (Sturnick & Gargill, 1952).
  • Astrobiology : Interestingly, gas chromatographic-mass spectral analyses of meteorites have shown that certain amino acids, like 2-amino-2,3-dimethylpentanoic acid, occur in excess in meteoritic samples. This suggests an asymmetric influence on organic chemical evolution before the origin of life (Cronin & Pizzarello, 1997).

Environmental and Chemical Engineering

  • Environmental Chemistry : The chlorination of pharmaceuticals, such as gemfibrozil (2,2-dimethyl-5-(2,5-dimethylphenoxy)pentanoic acid), and the formation of chlorinated by-products have been documented, indicating the transformation of pharmaceuticals in wastewater treatments (Krkošek et al., 2011).

Material Science

  • Synthetic Lubricants : Esters of branched-chain acids like 3,3-dimethylpentanoic acid have been evaluated as base fluids for synthetic lubricants, particularly for aircraft gas turbine engines. Their physical characteristics and oxidative resistance are crucial factors in these applications (Chao et al., 1979).

properties

IUPAC Name

3,3-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-4-7(2,3)5-6(8)9/h4-5H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPURPFNAFBQPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415229
Record name 3,3-dimethylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethylpentanoic acid

CAS RN

3177-74-0
Record name 3,3-dimethylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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